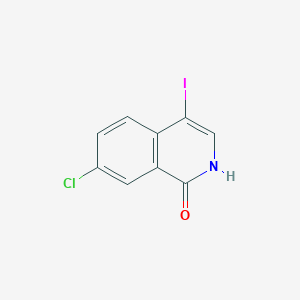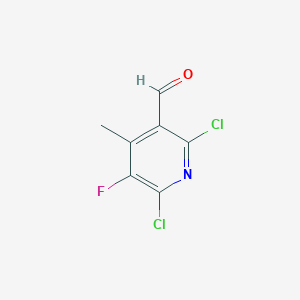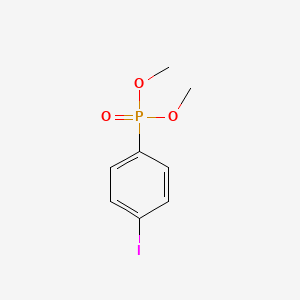
Dimethyl (4-iodophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-iodophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-iodophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (4-iodophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenol with dimethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Formation of substituted phenyl phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Cross-Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-iodophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes.
Wirkmechanismus
The mechanism of action of dimethyl (4-iodophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (4-bromophenyl)phosphonate
- Dimethyl (4-chlorophenyl)phosphonate
- Dimethyl (4-fluorophenyl)phosphonate
Uniqueness
Dimethyl (4-iodophenyl)phosphonate is unique due to the presence of the iodine atom, which can participate in specific reactions, such as cross-coupling, more efficiently than other halogens. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
61110-78-9 |
|---|---|
Molekularformel |
C8H10IO3P |
Molekulargewicht |
312.04 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-4-iodobenzene |
InChI |
InChI=1S/C8H10IO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
IONOWHWXOWCHBM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=CC=C(C=C1)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


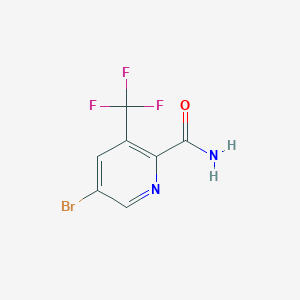

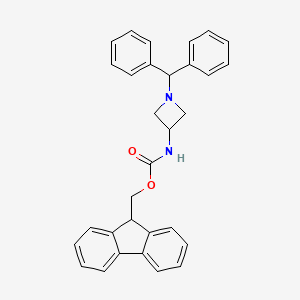
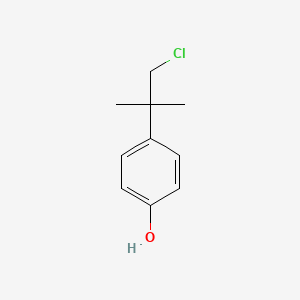
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
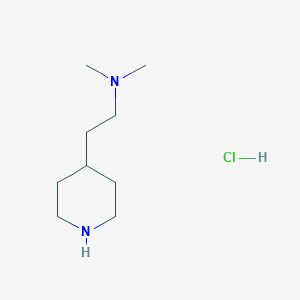

![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)

![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
